molecular formula H3Tl B1220975 Thallane

Thallane

Cat. No.: B1220975
M. Wt: 207.407 g/mol
InChI Key: NWUWMQRSDSSETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Group 13 Hydride Research

The chemistry of Group 13 hydrides has long been a subject of fascination due to the unique bonding situations they present, particularly the contrast between the electron-deficient nature of boron hydrides (boranes) and the heavier congeners. While boron forms a vast array of complex, electron-deficient cluster hydrides, the heavier Group 13 elements (aluminum, gallium, indium, and thallium) exhibit a decreasing tendency to form stable binary hydrides as atomic number increases. kahedu.edu.inresearchgate.netdigitellinc.com Early research focused heavily on boranes, revealing fascinating multicenter bonding motifs that challenged traditional chemical bonding theories. digitellinc.com The study of hydrides of the heavier Group 13 elements, including aluminum (alane), gallium (gallane), and indium (indigane), has been comparatively less explored due to their increasing instability. researchgate.netdigitellinc.com

Theoretical Postulations and Early Investigations of Thallane (TlH₃)

Given the trend of decreasing stability down Group 13, this compound (TlH₃) was theoretically predicted to be the least stable binary hydride in the group. kahedu.edu.inwikipedia.org Early theoretical calculations indicated the inherent instability of TlH₃, attributing it partly to the instability of the +3 oxidation state of thallium and the poor overlap between the valence 6s and 6p orbitals of thallium and the 1s orbital of hydrogen. wikipedia.orgscribd.comwikiwand.com Despite this, theoretical studies have played a crucial role in postulating the potential existence and properties of molecular this compound. wikipedia.org Some early reports suggested the possibility of isolating this compound species, but these were met with caution due to the expected lability. wikipedia.org

Challenges in this compound Synthesis and Characterization

The synthesis and characterization of this compound in bulk remain significant challenges due to its extreme instability. wikipedia.orgwikipedia.org this compound is too unstable to exist in bulk under normal conditions. wikipedia.orgscribd.comwikiwand.com This instability is a major factor limiting experimental investigation. digitellinc.com Unlike the lighter Group 13 hydrides, which can form more stable polymeric or adduct structures, this compound's tendency towards decomposition is pronounced. kahedu.edu.in

Experimental studies have largely relied on techniques that allow for the generation and detection of transient or isolated species, such as matrix isolation spectroscopy and laser ablation. wikipedia.orgwikipedia.org In 2004, a notable experimental achievement involved the synthesis of molecular this compound for the first time using a reaction sequence involving atomization of thallium, followed by cryogenic co-deposition with hydrogen, and shortwave ultraviolet irradiation. wikipedia.org The infrared spectrum of this compound was obtained in the gas phase using laser ablation of thallium in the presence of hydrogen gas, confirming aspects of ab initio calculations regarding its stability relative to indigane (B1207493). wikipedia.org Despite these efforts, a confirmed isolation of a stable thallium hydride complex has remained elusive. wikipedia.org

Significance of this compound in Fundamental Inorganic and Organometallic Chemistry

Despite its fleeting nature, this compound holds significance in fundamental inorganic and organometallic chemistry. As the heaviest binary hydride of Group 13, its study provides crucial data points for understanding the trends and relativistic effects down the group. digitellinc.com Theoretical and experimental investigations into TlH₃ contribute to the broader understanding of metal-hydrogen bonding and the factors influencing the stability of highly reactive species. uni-bayreuth.de

While thallium(III) compounds generally resemble those of aluminum(III), they are typically less stable, and this trend is particularly evident in the hydrides. wikipedia.orgscribd.comwikiwand.com The study of this compound helps to delineate the unique chemistry of thallium, where the +1 oxidation state is more prominent and stable compared to the lighter congeners. wikipedia.orgscribd.com Although direct applications of this compound itself are limited by its instability, research into its properties and the challenges of its synthesis can inform the development of strategies for handling and utilizing other highly reactive metal hydrides and organometallic compounds. The exploration of thallium chemistry, including its interaction with hydrogen, contributes to the fundamental knowledge base in inorganic and organometallic synthesis and reactivity.

Properties

Molecular Formula

H3Tl

Molecular Weight

207.407 g/mol

IUPAC Name

thallane

InChI

InChI=1S/Tl.3H

InChI Key

NWUWMQRSDSSETA-UHFFFAOYSA-N

SMILES

[TlH3]

Canonical SMILES

[TlH3]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

In Situ Generation Strategies for Thallane

Given its transient nature, this compound (TlH₃) is typically generated in situ for immediate study rather than being isolated as a stable compound. One notable strategy involves the atomization of thallium metal followed by reaction with hydrogen species. This process generates molecular this compound, which can then be trapped and characterized. The in situ generation is crucial because this compound readily decomposes. wikipedia.orgyoutube.com

Matrix Isolation Techniques for this compound Stabilization

Matrix isolation is a key experimental technique that has enabled the study of molecular this compound. wikipedia.orgyoutube.comglosbe.com This method involves trapping reactive species, such as this compound, within a rigid, inert solid matrix at very low temperatures. wikipedia.orgfu-berlin.de Noble gases like neon, argon, or krypton are commonly used as matrix materials due to their unreactivity and transparency across various spectroscopic regions. fu-berlin.de

In the context of this compound, matrix isolation typically involves the co-deposition of thallium atoms (often generated by laser ablation or atomization) and hydrogen gas onto a cryogenic window cooled to temperatures below the melting point of the matrix gas. Subsequent photolysis, such as shortwave ultraviolet irradiation, can facilitate the reaction between thallium atoms and hydrogen to form this compound (TlH₃) within the matrix. wikipedia.orgyoutube.com The rigid, cold matrix prevents the diffusion and subsequent decomposition or reaction of the unstable this compound molecules, effectively stabilizing them for spectroscopic analysis. wikipedia.orgfu-berlin.de

Infrared spectroscopy has been successfully employed to characterize this compound generated and trapped in solid gas matrices. wikipedia.orgyoutube.com These studies provide valuable data on the vibrational modes of the TlH₃ molecule, which can be compared with theoretical calculations to confirm its formation and structure. wikipedia.orgyoutube.com

Routes to this compound Derivatives (e.g., Substituted Thallanes, this compound Adducts)

While TlH₃ itself is highly unstable, organic and inorganic derivatives of this compound, where one or more hydrogen atoms are replaced by other groups or where this compound forms adducts with Lewis bases, can exhibit greater stability and are more accessible synthetically.

Routes to substituted thallanes involve the formation of Tl-C or Tl-X bonds (where X is a heteroatom). Examples of reported thallium organic compounds include (1-methyl-2,4-cyclopentadien-1-yl)thallium and various phenyl or ethyl substituted thallanes like bromo-bis(2,3,4,5,6-pentafluorophenyl)this compound, bromodiethylthis compound, and bromodiphenylthis compound. guidechem.commolbase.comsmolecule.comevitachem.com The synthesis of these derivatives often employs organometallic routes or reactions involving thallium halides or oxides with appropriate organic or organometallic reagents. For instance, bromodiethylthis compound can be synthesized by reacting thallium(I) bromide with diethyl ether or through organometallic synthesis involving diethylmercury (B1204316) and thallium(I) halides. smolecule.com Thallium salen derivatives have also been synthesized from precursors like thallium ethoxide. nih.gov

This compound, like other group 13 hydrides, can act as a Lewis acid and form adducts with Lewis bases. The formation of Lewis base adducts can enhance the stability of the metal hydride center by satisfying its electron deficiency. While specific stable adducts of TlH₃ are less commonly reported compared to those of lighter group 13 hydrides, the concept of adduct formation is relevant to the stabilization of thallium hydride species. researchgate.netresearchgate.net

Role of Thallium(I) and Thallium(III) Precursors in this compound Formation

Thallium exists predominantly in two common oxidation states: +1 and +3. samaterials.com Both Thallium(I) and Thallium(III) compounds can serve as precursors in the synthesis of this compound and its derivatives, although the routes and mechanisms differ significantly.

Thallium(III) precursors, such as thallium(III) halides or organothallium(III) compounds, might be expected to be direct sources for TlH₃ by reduction. However, the reduction of Tl(III) to Tl(I) is often facile, making the isolation of Tl(III) hydride species challenging. samaterials.com Despite this, Tl(III) compounds like thallium(III) oxide are utilized in organic synthesis and as precursors for other thallium-containing materials. thermofisher.comfishersci.nothermofisher.comnih.gov

Thallium(I) compounds are generally more stable than their Thallium(III) counterparts. wikipedia.org Thallium(I) precursors, such as thallium(I) halides or thallium(I) carbonate, are frequently used in the synthesis of various thallium compounds, including some organic thallium derivatives. smolecule.commjcce.org.mkresearchgate.net While a direct, high-yield synthesis of TlH₃ from common Thallium(I) precursors in bulk is not established, the reactivity of Thallium(I) species can be exploited in multi-step syntheses or in situ generation methods that may transiently involve thallium hydride intermediates or lead to substituted thallanes. For example, as mentioned earlier, thallium(I) bromide is a precursor for bromodiethylthis compound synthesis. smolecule.com

The synthesis of this compound (TlH₃) itself remains largely confined to specialized techniques like matrix isolation due to its inherent instability. However, the chemistry of thallium in its various oxidation states provides a foundation for the synthesis of a range of this compound derivatives and adducts, which offer more stability and opportunities for further chemical exploration.

Advanced Theoretical and Computational Investigations of Thallane

Quantum Chemical Calculations on Thallane (TlH₃)

Ab initio methods, which are based on first principles without empirical data, have been vital in studying this compound. Early ab initio calculations performed by Schwerdtfeger were significant in confirming the potential for this compound's existence, indicating a stability comparable to that of indigane (B1207493) (InH₃). wikipedia.org These calculations were later corroborated by infrared spectrum data obtained from this compound produced in the gas phase via laser ablation of thallium in the presence of hydrogen gas. wikipedia.org

These computational approaches are essential for systems where electron correlation is significant. mpg.de For a heavy element like thallium, methods that can accurately handle complex electronic structures are necessary to predict properties such as bond energies and molecular geometry. aps.orgmdpi.com The primary goal of these calculations is to determine the electronic wavefunction, which in turn allows for the calculation of all ground-state properties of the molecule. nih.gov

Table 1: Key Findings from Ab Initio Studies on Group 13 Hydrides

Compound Computational Finding Reference
This compound (TlH₃) Stability is comparable to Indigane (InH₃). wikipedia.org
Indigane (InH₃) Predicted to be a stable gas-phase species. wikipedia.org

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its balance of accuracy and computational cost. nih.govresearchgate.net DFT bypasses the complexity of the many-body wavefunction by instead focusing on the electron density to determine the ground-state energy and other properties. nih.govyoutube.com This approach is effective for calculating a wide range of molecular properties, including geometries, reaction energies, and spectroscopic parameters. nih.gov

In the context of this compound, DFT can be employed to:

Optimize the molecular geometry to predict bond lengths and angles.

Calculate vibrational frequencies, which can be compared with experimental infrared spectra. wikipedia.org

Determine the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity. unram.ac.id

Different functionals within DFT, such as GGA (Generalized Gradient Approximation) and hybrid functionals like B3LYP, can be applied to study systems with varying electronic characteristics, including those involving heavy metals. nih.gov The accuracy of DFT calculations is critically dependent on the choice of the functional and the basis set used to describe the atomic orbitals. nih.gov

For heavy elements like thallium (Z=81), relativistic effects are not minor perturbations but are crucial for accurate theoretical descriptions. wikipedia.org The high nuclear charge causes the inner-shell electrons to move at speeds that are a significant fraction of the speed of light, leading to a "relativistic mass increase." academie-sciences.fr This results in the contraction and energetic stabilization of the s and p atomic orbitals, known as a direct relativistic effect. academie-sciences.fr

These effects have profound consequences for this compound's chemistry:

Bond Stability: The relativistic contraction of the thallium 6s orbital makes it less available for bonding, contributing to the "inert pair effect." This effect is a key reason for the decreasing stability of hydrides down Group 13. wikipedia.org The poor overlap between the contracted metal valence orbitals and the hydrogen 1s orbital weakens the Tl-H bond. wikipedia.org

Table 2: Impact of Relativistic Effects on Heavy Elements

Property Consequence of Relativistic Effects
s and p orbitals Contraction and energetic stabilization. academie-sciences.fr
d and f orbitals Expansion and energetic destabilization due to increased shielding from contracted s and p orbitals.
Chemical Bonding Alters orbital availability and energy, impacting bond strength and stability (e.g., inert pair effect). wikipedia.org
Spectroscopic Properties Significant corrections are needed for accurate prediction of properties like NMR shifts. uba.ar

Computational Studies of this compound Derivatives and Adducts

While computational research on this compound itself is limited, the methodologies used to study derivatives and adducts of other heavy element compounds are directly applicable. arxiv.org Computational studies on related organometallic or inorganic compounds often utilize DFT and ab initio methods (like MP2) to investigate the structures, stability, and intermolecular interactions of more complex molecules. nih.govmdpi.com For potential this compound derivatives or adducts, theoretical calculations could predict:

The geometry and stability of molecules where hydrogen atoms in TlH₃ are substituted with other functional groups.

The nature and strength of intermolecular interactions in adducts, for example, with Lewis bases.

The energetic feasibility of forming such derivatives.

These studies are crucial for exploring the potential chemistry of this compound beyond the simple hydride and for designing ligands that might stabilize the Tl-H bond.

Molecular Dynamics Simulations of this compound Reactivity and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD can provide a detailed, atomic-level view of dynamic processes, including conformational changes, diffusion, and chemical reactions. mdpi.comresearchgate.net

Although specific MD simulations focused on this compound are not widely reported in the literature, this technique is a powerful tool for investigating its stability. An MD simulation could be used to:

Model the behavior of a TlH₃ molecule at different temperatures to understand the onset of its decomposition.

Simulate the interaction of this compound with other molecules or surfaces to assess its reactivity.

Investigate the structural dynamics and vibrational modes that may lead to bond breaking.

The accuracy of MD simulations depends heavily on the underlying potential energy surface, which can be derived from quantum mechanical calculations. researchgate.net

Theoretical Predictions of this compound Reaction Pathways

Predicting the reaction pathways of a highly reactive species like this compound is a significant challenge in computational chemistry. nih.gov Modern theoretical approaches combine quantum chemical calculations with automated search algorithms to explore the potential energy surface (PES) of a reaction. chemrxiv.org This allows for the identification of reactants, products, intermediates, and the transition states that connect them. nih.gov

For this compound, these methods could be applied to predict:

Decomposition Pathways: The most likely mechanism and energy barrier for the decomposition of TlH₃ into its constituent elements.

Reaction Mechanisms: The step-by-step process of potential reactions between this compound and other chemical species.

Approaches for pathway prediction often involve extracting a "minimal reaction network" that connects reactants and products through the most favorable routes, thus reducing the immense computational cost of exploring every possible pathway. nih.govrsc.org Combining these techniques with machine learning is an emerging strategy to further refine predictions of reaction outcomes. researchgate.netharvard.edu

Electronic Structure and Bonding Analysis in Thallane Systems

Valence Shell Electron Pair Repulsion (VSEPR) Theory Applied to Thallane

Valence Shell Electron Pair Repulsion (VSEPR) theory provides a foundational prediction of a molecule's geometry based on minimizing electrostatic repulsion between electron pairs in the valence shell of the central atom. wikipedia.org For this compound (TlH₃), the central thallium atom belongs to Group 13 and possesses three valence electrons.

In the monomeric TlH₃ molecule, thallium forms single covalent bonds with three hydrogen atoms. The Lewis structure shows the central thallium atom surrounded by three bonding pairs of electrons and no lone pairs. According to the VSEPR model, these three electron domains will arrange themselves to be as far apart as possible to minimize repulsion. libretexts.org This arrangement results in a trigonal planar geometry. wikipedia.orgpurdue.edu In this ideal geometry, the H-Tl-H bond angles are all 120°. purdue.edu

The VSEPR prediction for this compound is consistent with that for the lighter Group 13 hydrides, such as borane (BH₃) and alumane (AlH₃), which also exhibit a trigonal planar structure in their monomeric forms. wikipedia.org

VSEPR Analysis of this compound (TlH₃)
Central Atom Thallium (Tl)
Valence Electrons of Central Atom 3
Number of Bonding Pairs (BP) 3 (3 Tl-H bonds)
Number of Lone Pairs (LP) 0
Total Electron Domains 3
Electron Geometry Trigonal Planar
Molecular Geometry Trigonal Planar
Predicted H-Tl-H Bond Angle 120°

This interactive table summarizes the VSEPR prediction for monomeric this compound.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses for this compound Bonding

To move beyond the simple VSEPR model, computational methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are employed to provide a more detailed and quantitative picture of the bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that align with the chemist's intuitive Lewis structure concepts of bonds and lone pairs. uni-muenchen.dewikipedia.org For this compound, NBO analysis quantifies the nature of the Tl-H bond. It reveals the percent s- and p-character of the thallium hybrid orbitals involved in bonding and the polarity of the bond through calculated atomic charges. The analysis typically shows a significant polarization of the Tl-H bond, with electron density shifted towards the more electronegative hydrogen atom. This leads to a partial positive charge on the thallium atom and partial negative charges on the hydrogen atoms. The NBO approach also allows for the study of donor-acceptor interactions, which can reveal delocalization effects beyond the simple Lewis structure. wisc.edu

Quantum Theory of Atoms in Molecules (QTAIM) Analysis: QTAIM, developed by Richard Bader, defines chemical bonding and atomic structure based on the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org A key feature in this analysis is the bond critical point (BCP), a point of minimum electron density along the path between two bonded atoms, known as the bond path. wiley-vch.de The properties of the electron density at the BCP provide insight into the nature of the chemical bond.

For the Tl-H bond in this compound, QTAIM analysis would focus on:

Electron Density at the BCP (ρ_b): A relatively low value indicates a weaker bond.

Laplacian of the Electron Density at the BCP (∇²ρ_b): A positive value is characteristic of closed-shell interactions (like ionic bonds or van der Waals forces), where electron density is depleted in the internuclear region. A negative value signifies shared-shell interactions (covalent bonds), where electron density is concentrated between the nuclei.

Theoretical studies on heavy element hydrides suggest that the Tl-H bond exhibits characteristics that are intermediate between purely covalent and purely ionic, often with a positive Laplacian value indicating a significant degree of closed-shell character due to the large, diffuse nature of thallium's valence orbitals and the effects of relativity.

Orbital Interactions and Hybridization Schemes in this compound

The formation of three Tl-H bonds in a trigonal planar geometry can be described using the concept of orbital hybridization. Thallium's valence electron configuration is 6s²6p¹. To form three equivalent bonds, the orbitals must be hybridized.

A simple, non-relativistic model would predict sp² hybridization . In this scheme, one 6s and two 6p orbitals of thallium combine to form three equivalent sp² hybrid orbitals arranged in a trigonal plane. Each of these orbitals would then overlap with the 1s orbital of a hydrogen atom to form a sigma (σ) bond. The remaining unhybridized 6p orbital on thallium would be vacant and perpendicular to the molecular plane. wikipedia.org

However, this model is overly simplistic for a heavy element like thallium. Relativistic effects, particularly the strong stabilization and contraction of the 6s orbital, make it less available for hybridization. This "inert pair effect" means that the energy required to promote a 6s electron and involve it fully in sp² hybridization is high. weebly.com Consequently, the actual bonding in this compound involves less s-character than the ideal sp² scheme would suggest, and the Tl-H bonds are weaker than might otherwise be expected.

Comparative Bonding Studies with Heavier Group 13 Hydrides (e.g., Gallane, Indigane)

The properties of Group 13 hydrides (XH₃) show significant trends upon descending the group from boron to thallium. While borane is a well-studied reactive intermediate, the heavier analogues become progressively less stable. digitellinc.comlibretexts.org this compound and indigane (B1207493) are particularly unstable and have only been observed in matrix isolation studies or studied theoretically. wikipedia.orgwikipedia.org

Key comparative trends include:

Stability: The stability of the XH₃ monomer decreases dramatically down the group. Gallane (GaH₃) decomposes at room temperature, while indigane (InH₃) and this compound (TlH₃) are even more transient. wikipedia.org This is attributed to the increasingly poor energy match and spatial overlap between the metal's valence orbitals and the hydrogen 1s orbital, leading to weaker M-H bonds. wikipedia.org

Bonding Character: The nature of the M-H bond transitions from predominantly covalent in borane to having more ionic character for the heavier elements. This is consistent with the decreasing electronegativity of the Group 13 element.

Relativistic Effects: The influence of relativity becomes dominant for indium and especially thallium. The inert pair effect, driven by the relativistic stabilization of the ns² electrons, is a key factor in the chemistry of thallium, favoring the +1 oxidation state over +3 and contributing to the weakness of the Tl-H bonds in this compound. weebly.com

Property Gallane (GaH₃) Indigane (InH₃) This compound (TlH₃)
Stability Decomposes at room temp.Highly unstableExtremely unstable
M-H Bond Energy (approx. kJ/mol) ~247~193~155
Dominant Relativistic Influence ModerateSignificantVery Strong
Inert Pair Effect MinorApparentDominant

This interactive table compares key properties of the heavier Group 13 hydrides.

Relativistic Effects on this compound Bond Lengths and Angles

For heavy elements like thallium (Z=81), neglecting relativistic effects leads to qualitatively incorrect predictions of molecular properties. annualreviews.org These effects arise because inner-shell electrons travel at speeds approaching the speed of light, leading to a relativistic increase in their mass. berkeley.edu This has direct and indirect consequences on the valence orbitals involved in chemical bonding.

The main consequences for thallium are:

Contraction and Stabilization of s and p-orbitals: The 6s and, to a lesser extent, the 6p orbitals of thallium contract and become lower in energy. berkeley.edu The stabilization of the 6s orbital is the primary reason for the inert pair effect.

Expansion and Destabilization of d and f-orbitals: The 5d orbitals are indirectly affected. The contracted s and p orbitals provide more effective shielding of the nuclear charge, causing the 5d orbitals to experience a weaker effective nuclear charge and thus expand.

Spin-Orbit Coupling: This effect splits the 6p orbital into two distinct energy levels (p₁/₂ and p₃/₂).

Spectroscopic Methodologies for Thallane Investigation

Vibrational Spectroscopy (Infrared and Raman) for Thallane Systems

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. edinst.com, stellarnet.us These methods are complementary, providing information about how molecular bonds vibrate when interacting with light. edinst.com, stellarnet.us IR spectroscopy measures the absorption of infrared light, which excites molecules to higher vibrational energy levels, requiring a change in the molecule's dipole moment to be active. edinst.com, uni-siegen.de, ksu.edu.sa Raman spectroscopy, on the other hand, is based on the inelastic scattering of light, where the molecule is excited to a virtual energy state and then relaxes to a different vibrational state, resulting in a shift in the scattered light's wavelength. edinst.com, stellarnet.us Raman activity requires a change in the molecule's polarizability during vibration. edinst.com, stellarnet.us

For this compound, vibrational spectroscopy, particularly in matrix isolation studies, has been instrumental in its identification and characterization due to its instability in bulk. wikipedia.org The infrared spectrum of this compound has been obtained in the gas phase through laser ablation of thallium in the presence of hydrogen gas. wikipedia.org

Normal Mode Analysis and Vibrational Assignments for this compound

Normal mode analysis is a theoretical approach used to describe the fundamental vibrational motions of a molecule. libretexts.org, chaconlab.org A molecule with N atoms has 3N degrees of freedom. uni-siegen.de, libretexts.org For non-linear molecules, 3N-6 of these degrees of freedom correspond to vibrational modes, while for linear molecules, there are 3N-5 vibrational modes. uni-siegen.de, libretexts.org, uni-leipzig.de Each normal mode behaves like a simple harmonic oscillator, and these modes are independent of each other. uni-leipzig.de Normal mode analysis helps in assigning observed spectroscopic bands to specific molecular vibrations (vibrational assignments). gatech.edu

For this compound (TlH₃), which is expected to be a non-linear molecule with four atoms, there would be 3(4) - 6 = 6 normal modes of vibration. Theoretical calculations, often employing ab initio methods, are crucial for predicting these normal modes and their corresponding frequencies for unstable species like this compound. Comparing these calculated frequencies with experimentally obtained IR or Raman spectra allows for the vibrational assignments and provides insights into the molecule's structure and bonding. Studies involving ab initio calculations have been conducted for this compound, and these have supported aspects of its observed infrared spectrum in matrix isolation studies. wikipedia.org

Deuterium (B1214612) Labeling in this compound Vibrational Studies

Deuterium labeling, the replacement of hydrogen atoms (¹H) with deuterium atoms (²H), is a valuable technique in vibrational spectroscopy. scbt.com, ajchem-a.com, nih.gov Due to the increased mass of deuterium compared to protium, isotopic substitution alters the molecular reduced mass and affects the vibrational frequencies of the molecule. ajchem-a.com, princeton.edu Specifically, deuterium substitution typically leads to a redshift (lower frequency) in vibrational modes involving the substituted hydrogen atom. ajchem-a.com

For this compound, studying the vibrational spectra of deuterated analogs (e.g., TlH₂D, TlHD₂, TlD₃) would provide crucial information for confirming vibrational assignments made through normal mode analysis. By observing the shifts in specific vibrational bands upon deuterium substitution, researchers can experimentally verify which modes involve the motion of hydrogen atoms and gain a more detailed understanding of the force constants and bonding within the this compound molecule. This isotopic labeling enhances the sensitivity and specificity of spectroscopic analyses. scbt.com

Photoelectron Spectroscopy (PES) Techniques for this compound

Photoelectron spectroscopy (PES), also known as photoemission spectroscopy, is a technique that measures the kinetic energy of electrons emitted from a material when it is irradiated with high-energy photons (UV or X-ray). indiana.edu, khanacademy.org, wikipedia.org This technique is based on the photoelectric effect. khanacademy.org, wikipedia.org By analyzing the kinetic energies of the ejected electrons, the binding energies of electrons in different atomic and molecular orbitals can be determined. khanacademy.org, wikipedia.org PES provides information about the electronic structure and bonding within a molecule. indiana.edu, libretexts.org Peaks in a PES spectrum correspond to electrons in different subshells or molecular orbitals, with lower binding energies corresponding to valence electrons and higher binding energies corresponding to core electrons. khanacademy.org, libretexts.org

For this compound, PES studies could provide direct experimental data on the ionization energies of its valence electrons, offering insights into the energies of its molecular orbitals and the nature of the Tl-H bonds. While the inherent instability of this compound makes such experiments challenging, gas-phase or matrix isolation PES could potentially be employed to study its electronic structure. The information obtained would be valuable for validating theoretical calculations of molecular orbitals and understanding the bonding characteristics of thallium in the +3 oxidation state within this hydride.

Electronic Spectroscopy (UV-Vis) Applied to this compound Systems

Electronic spectroscopy, particularly in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum, involves the absorption of photons that cause electronic transitions within a molecule. msu.edu, elte.hu, azooptics.com These transitions occur between different molecular orbitals, such as sigma (σ), pi (π), and non-bonding (n) orbitals, and their corresponding antibonding orbitals (σ, π). elte.hu, vscht.cz, libretexts.org UV-Vis spectroscopy provides information about the electronic energy levels and can be used to identify the presence of chromophores (light-absorbing groups) and conjugated systems within a molecule. msu.edu, azooptics.com The resulting spectrum typically shows absorbance peaks at specific wavelengths (λmax) corresponding to these electronic transitions. azooptics.com

For this compound (TlH₃), electronic spectroscopy could potentially reveal information about the energy gaps between its occupied and unoccupied molecular orbitals. Given the instability of TlH₃, studies would likely involve theoretical calculations or potentially matrix isolation UV-Vis experiments. While direct experimental UV-Vis data for the highly unstable parent this compound is scarce, studies on more stable thallium compounds and derivatives can provide some context. For instance, UV-Vis absorbance spectra have been reported for thallium salen derivatives, showing absorbance peaks in the UV-Vis region attributed to electronic transitions. nih.gov These studies on derivatives highlight the potential of UV-Vis spectroscopy to probe the electronic structure of thallium compounds.

Nuclear Magnetic Resonance (NMR) Studies of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. mdpi.com, nih.gov It is based on the interaction of nuclear spins with an applied magnetic field. Different nuclei within a molecule resonate at specific frequencies depending on their chemical environment, leading to characteristic signals in the NMR spectrum. researchgate.net NMR is particularly useful for studying the connectivity of atoms and identifying functional groups. dtic.mil

While this compound (TlH₃) itself is too unstable for conventional solution-state NMR studies, NMR spectroscopy has been successfully applied to characterize more stable this compound derivatives and related thallium compounds. scribd.com For example, multinuclear NMR, including ¹³C and ²⁰⁵Tl NMR, has been used to study organothallium compounds and complexes. mdpi.com, nih.gov ²⁰⁵Tl is an NMR-active nucleus with a spin of 1/2, making it suitable for NMR investigations. nih.gov Studies on thallium salen derivatives have utilized variable temperature solution ²⁰⁵Tl NMR to investigate interactions within the molecules. nih.gov These NMR studies on derivatives provide valuable structural and bonding information that can indirectly inform our understanding of the nature of thallium in different chemical environments, including potentially in the context of this compound.

Reactivity, Reaction Mechanisms, and Decomposition Pathways of Thallane

Thermodynamic and Kinetic Aspects of Thallane Decomposition

The instability of this compound is a significant characteristic, making its decomposition a key aspect of its chemistry. The stability of group 13 hydrides decreases down the group, with TlH₃ being the least stable among the stable members. wikipedia.orgyoutube.com This decreased stability is linked to less effective orbital overlap between Tl and H. wikipedia.orgyoutube.com While specific detailed thermodynamic and kinetic data for bulk TlH₃ decomposition are scarce due to its elusive nature, the general trend in group 13 hydrides suggests a low energy barrier for decomposition. For comparison, other metal hydrides' decomposition temperatures and enthalpies provide context for the expected instability of this compound.

Interactive Table 1: Decomposition Characteristics of Selected Group 13 Hydrides (Illustrative)

CompoundRelative StabilityNotes
AlH₃More stable than GaH₃, InH₃, TlH₃Decomposes upon heating. ucl.ac.uk
GaH₃Less stable than AlH₃, more stable than InH₃, TlH₃Decomposes spontaneously at room temperature in the vapor phase. alchemyst.co.uk
InH₃Less stable than GaH₃, more stable than TlH₃Decomposes readily. alchemyst.co.uk
TlH₃Least stableObserved only in matrix isolation studies. wikipedia.orgyoutube.com Unlikely to have been isolated in bulk. wikipedia.orgyoutube.com

Reaction Mechanisms with Lewis Acids and Bases

Lewis acid-base interactions are fundamental in chemistry, involving the donation and acceptance of electron pairs. quantumbiochemistry.orglibretexts.orgutdallas.edu A Lewis acid accepts an electron pair, while a Lewis base donates one, forming an adduct. libretexts.orgutdallas.edu

Given that this compound contains hydrogen atoms bonded to the relatively electropositive thallium center, the hydrogen atoms are expected to carry a partial negative charge, suggesting potential hydride (H⁻) character. This could allow this compound to act as a Lewis base, donating a hydride to a Lewis acid. Conversely, the thallium center in TlH₃, with only three bonds, is electron-deficient and can act as a Lewis acid, accepting electron density from a Lewis base.

While specific reactions of TlH₃ with a wide range of Lewis acids and bases are not extensively detailed in the provided information, the general principles of Lewis acid-base chemistry apply. The reaction would likely involve the formation of an adduct where the Lewis base donates electron density to the thallium center, or the Lewis acid accepts a hydride from this compound. The stability of such adducts would depend on the strength of the Lewis acid and base, as well as steric factors. The formation of Lewis base adducts is a common way to stabilize otherwise unstable metal hydrides, as seen with other group 13 hydrides like gallane and indane stabilized by N-heterocyclic carbenes. researchgate.net

Oxidative Addition and Reductive Elimination Reactions Involving this compound

Oxidative addition and reductive elimination are key reaction types in organometallic chemistry, involving changes in the metal's oxidation state and coordination number. libretexts.orgwikipedia.orgscribd.comlibretexts.orgyoutube.com Oxidative addition increases the metal's oxidation state and coordination number, typically by two, through the cleavage of a substrate bond (A-B) and formation of two new metal-ligand bonds (M-A and M-B). libretexts.orgwikipedia.orglibretexts.orgyoutube.com Reductive elimination is the reverse process, where two ligands on a metal center couple and are eliminated, decreasing the metal's oxidation state and coordination number. libretexts.orgwikipedia.orgscribd.comlibretexts.orgyoutube.com

For oxidative addition to occur, the metal center usually needs to be in a relatively low oxidation state and have vacant coordination sites. wikipedia.orgscribd.comlibretexts.orgyoutube.com Reductive elimination is favored for metal centers in higher oxidation states. scribd.comlibretexts.orgyoutube.com

Thallium in TlH₃ is formally in the +3 oxidation state. Given that oxidative addition typically involves an increase in oxidation state, TlH₃ would not readily undergo oxidative addition in the traditional sense unless it involved a thallium species in a lower oxidation state. However, thallium also exists in the +1 oxidation state, and the stability of the +1 state increases down Group 13. alchemyst.co.uk Reactions involving interconversion between Tl(I) and Tl(III) species could potentially involve oxidative addition or reductive elimination steps.

While direct examples of oxidative addition to TlH₃ or reductive elimination from TlH₃ are not explicitly detailed in the provided search results, these types of reactions are fundamental in the broader context of metal hydride chemistry and could be relevant in reactions involving thallium species and hydrogen or hydride ligands. For instance, a Tl(I) species could potentially undergo oxidative addition with a molecule like H₂, forming a Tl(III)-hydride species. Conversely, a Tl(III)-hydride could undergo reductive elimination to release H₂ or other molecules.

Hydride Transfer Reactions of this compound

Hydride transfer reactions involve the formal transfer of a hydride ion (H⁻) from one chemical species to another. yale.educhemrxiv.orgrsc.org Metal hydrides are known to participate in such reactions, acting as hydride donors. yale.edu

Given the likely partial negative charge on the hydrogen atoms in TlH₃ due to the more electropositive nature of thallium, this compound is expected to be a potential hydride donor. This aligns with the general understanding of metal hydrides where the polarity of the M-H bond (δ⁺M-Hδ⁻) dictates the potential for hydride donation.

While specific reactions of TlH₃ acting as a hydride transfer agent are not extensively described in the provided results, the inherent nature of the Tl-H bond suggests this as a plausible reaction pathway. Hydride transfer reactions are crucial in various chemical transformations, including reductions. yale.edursc.org The propensity of a metal hydride to donate a hydride can be related to its thermodynamic and kinetic hydricity. yale.edu Thermodynamic hydricity is the free energy required to release a free hydride ion, while kinetic hydricity relates to the rate constant of the hydride transfer reaction. yale.edu

Role of Radical Pathways in this compound Chemistry

Radical pathways involve species with unpaired electrons and are known to play significant roles in the decomposition and reaction mechanisms of many compounds. mdpi.comnih.govbeilstein-journals.orgnih.govrsc.org Homolytic bond cleavage, where a covalent bond breaks with each fragment retaining one electron, leads to the formation of radicals. wikipedia.orglibretexts.orgmasterorganicchemistry.com The energy required for this process is the bond dissociation energy (BDE). wikipedia.orglibretexts.orgmasterorganicchemistry.com

The instability and decomposition of this compound could potentially involve radical pathways. The homolytic cleavage of a Tl-H bond would generate a thallium radical (Tl•) and a hydrogen radical (H•). The likelihood of such a pathway depends on the Tl-H bond dissociation energy. While the specific Tl-H BDE in TlH₃ is not provided in the search results, the general instability of the molecule suggests relatively weak Tl-H bonds compared to lighter group 13 hydrides, potentially making homolytic cleavage a viable decomposition route.

Radical reactions can involve various steps, including initiation (formation of radicals), propagation (reactions involving radicals that generate new radicals), and termination (reactions where radicals combine to form stable species). beilstein-journals.org In the context of this compound decomposition, a radical chain mechanism could be envisioned where the initial homolytic cleavage of a Tl-H bond triggers a series of reactions leading to the formation of thallium metal and hydrogen gas.

Derivatization and Coordination Chemistry of Thallane

Synthesis and Characterization of Organothallane Derivatives

Organothis compound derivatives, characterized by the presence of at least one direct carbon-thallium bond, represent a more stable class of compounds compared to the parent TlH₃. A notable example is trimethylthallium (TlMe₃). nih.govwikipedia.org

Trimethylthallium is described as a colorless solid that is highly volatile, pyrophoric, and sensitive to light and moisture. wikipedia.org In the gas phase and in solution, TlMe₃ exists as discrete monomeric units. wikipedia.org Synthetic routes to trimethylthallium have been developed, including the reaction between dimethylthallium chloride ((CH₃)₂TlCl) and methyllithium (B1224462) (LiCH₃). wikipedia.org Another method involves the reaction of methyllithium with a mixture of methyl iodide (CH₃I) and thallium(I) iodide (TlI). wikipedia.org

Characterization of organothis compound derivatives relies on standard spectroscopic and crystallographic techniques used in organometallic chemistry. These include Nuclear Magnetic Resonance (NMR) spectroscopy to probe the molecular structure and bonding, vibrational spectroscopy (Infrared and Raman) to identify functional groups and metal-ligand vibrations, and X-ray crystallography when suitable single crystals can be obtained to determine precise solid-state structures. wikipedia.org The sensitivity of these compounds often necessitates working under inert atmosphere conditions.

Formation of this compound Adducts with Ligands (e.g., Donor-Acceptor Complexes)

This compound (TlH₃), possessing a formally electron-deficient thallium center, is expected to behave as a Lewis acid, capable of accepting an electron pair from a Lewis base (ligand) to form a coordinate covalent bond, resulting in a Lewis acid-base adduct or donor-acceptor complex. wikipedia.orgucla.edursc.org This behavior is characteristic of Group 13 trihydrides, where the central atom can expand its coordination sphere.

While experimental data specifically on the adducts of the parent TlH₃ is scarce due to its inherent instability, the principles governing Lewis acid-base interactions in Group 13 chemistry are applicable. Studies involving matrix isolation of thallium hydrides have provided some indirect evidence of such interactions, with the observation of cation complexes like Tl⁺(H₂)n. colab.wsacs.org These species indicate the propensity of thallium centers to engage in donor-acceptor type interactions with potential ligands, even weak ones like hydrogen molecules under specific conditions. The stability and structural characteristics of hypothetical TlH₃ adducts would be strongly influenced by the nature and steric properties of the coordinating ligand.

Polymeric and Oligomeric Forms of this compound (TlH₃)n

The tendency of Group 13 hydrides to form polymeric or oligomeric structures varies significantly down the group. Unlike the diverse and relatively stable boranes, the heavier hydrides, including gallane, indigane (B1207493), and this compound, exhibit a reduced propensity for forming stable discrete oligomers and tend towards polymerization or are highly unstable as monomers in condensed phases. researchgate.netwikipedia.org

Experimental generation of monomeric TlH₃ has been achieved through techniques like laser ablation of thallium in the presence of hydrogen gas followed by matrix isolation. wikipedia.orgcolab.wsacs.org However, the yield of TlH₃ observed in these experiments was notably lower compared to that of aluminum trihydride (AlH₃), suggesting a diminished stability of the thallium(III) species. colab.wsacs.org Theoretical studies investigating the stability and structural motifs of Group 13 hydrides with various stoichiometries have indicated that thallium hydrides are particularly unstable with respect to dehydrogenation. digitellinc.com This intrinsic instability makes the formation and isolation of stable polymeric or oligomeric forms of (TlH₃)n under standard conditions highly improbable.

Hydrothallation Reactions and Their Mechanisms

Hydrothallation, defined as the formal addition of a thallium-hydrogen bond across an unsaturated organic molecule (such as an alkene or alkyne), is a reaction type conceptually related to the well-established hydroboration and hydroalumination reactions. These latter reactions are valuable synthetic methods for the functionalization of carbon-carbon multiple bonds.

Despite the synthetic utility of related hydroelementation reactions, there is a notable absence of reported experimental studies on hydrothallation reactions specifically utilizing the parent this compound (TlH₃). This lack of research is primarily attributed to the extreme instability and difficulty in handling TlH₃. Consequently, the reaction mechanisms for hydrothallation with TlH₃ remain largely unexplored experimentally. While mechanistic insights might be drawn by analogy to hydroboration or hydrohalogenation (which involves electrophilic addition to the alkene), the unique electronic structure and instability of TlH₃ would likely lead to distinct reaction pathways or require specific catalytic systems. wikipedia.orgpageplace.detandfonline.comcdnsciencepub.comuni-muenster.de Current understanding in this area is primarily limited to theoretical considerations rather than empirical data.

Supramolecular Assemblies Involving this compound Moieties

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. wikipedia.orgnih.gov While the transient nature of the parent TlH₃ precludes its direct use as a building block in such assemblies, organothallium compounds, which formally contain a "this compound moiety" in the sense of having a thallium center bonded to carbon and potentially hydrogen or other groups, can participate in supramolecular architectures.

Research has demonstrated the involvement of organothallium(III) derivatives in the formation of supramolecular assemblies. For instance, organothallium compounds featuring dithiolate ligands have been shown to aggregate through various intermolecular forces, contributing to the formation of extended structures. tandfonline.comcdnsciencepub.comsemanticscholar.orgresearchgate.net Furthermore, studies on thallium compounds in lower oxidation states, such as thallium(I) amides, have revealed the presence of supramolecular motifs driven by weak attractive thallium-thallium interactions in the solid state. nih.gov These findings suggest that judicious design of ligands and molecular structures incorporating organothallium centers can lead to the formation of ordered supramolecular assemblies stabilized by a combination of coordination interactions and non-covalent forces. researchgate.netrsc.org

Thallane in the Context of Advanced Chemical Research

Thallane as a Model System for Relativistic Chemistry Studies

Thallium, as a heavy element, is a prime candidate for studying relativistic effects, which are known to influence the properties of elements in the lower part of the periodic table. wikipedia.org These effects can lead to phenomena such as the inert pair effect, which is prominent for thallium and results in the increased stability of the +1 oxidation state over the +3 state. wikipedia.org Theoretical calculations on thallium hydride have been performed, though detailed studies focusing specifically on TlH₃ as a model system to probe these effects are not extensively documented. vu.nl The influence of relativity on the chemical bonding and structure of heavier element compounds is a field of active research, but specific experimental and extended systematic studies on this compound are lacking. mudring.org

Theoretical Insights into Potential Catalytic Roles of this compound (Mechanistic Focus)

The catalytic potential of metal hydrides is a significant area of chemical research. However, theoretical investigations into the catalytic mechanisms of this compound are not present in the available literature. General principles of catalysis suggest that for a compound to be an effective catalyst, it must possess a balance of stability and reactivity. The inherent instability of this compound likely precludes its direct application in catalysis under normal conditions, and no theoretical models of its catalytic cycles have been published.

This compound in the Development of Novel Synthetic Reagents

While thallium(III) compounds, such as thallium(III) nitrate, have been utilized in organic synthesis for oxidative rearrangements, the use of this compound itself as a synthetic reagent is not documented. bohrium.com The development of novel synthetic reagents often relies on the unique reactivity of a compound. Given the challenges in synthesizing and stabilizing this compound, its exploration as a reagent has been limited. The extreme toxicity of thallium compounds also presents a significant barrier to their widespread use in synthesis. scripps.edu

Challenges and Future Directions in this compound Research

The primary challenge in this compound research is its synthesis and stabilization. Evidence suggests that the volatile species generated in hydride generation experiments is thallium(I) hydride (TlH), which is found to be more stable than thallium(III) hydride. rsc.org The instability of TlH₃ is a major hurdle that needs to be overcome for any practical application.

Future research would need to focus on:

Developing robust synthetic pathways to produce isolable quantities of this compound.

Investigating matrix isolation techniques or the use of stabilizing ligands to prevent decomposition.

Conducting detailed computational studies to predict the geometry, electronic structure, and reactivity of the this compound molecule.

Without these foundational studies, the exploration of this compound's potential will remain speculative.

Q & A

Q. What are the key physicochemical properties of thallane (TlH₃) critical for experimental design?

Methodological Answer: Prioritize measuring bond dissociation energy, thermal stability, and reactivity with atmospheric components (e.g., O₂, H₂O) using techniques like thermogravimetric analysis (TGA) and X-ray diffraction (XRD). For synthesis, inert-atmosphere techniques (e.g., Schlenk lines) are essential due to TlH₃’s air sensitivity. Validate purity via NMR spectroscopy and elemental analysis .

Q. How can researchers safely synthesize this compound in laboratory settings?

Methodological Answer: Use controlled hydrogenation of thallium metal under high-pressure conditions (≥10 bar H₂) in anhydrous solvents (e.g., tetrahydrofuran). Monitor reaction progress with gas chromatography-mass spectrometry (GC-MS) to detect intermediate species. Safety protocols must address thallium’s toxicity and TlH₃’s instability .

Q. What analytical methods are most effective for characterizing this compound’s structural and electronic properties?

Methodological Answer: Combine Raman spectroscopy (to confirm Tl-H vibrational modes) with density functional theory (DFT) simulations. Pair X-ray photoelectron spectroscopy (XPS) with neutron diffraction for precise atomic positioning. Cross-reference data with IUPAC’s substitutive nomenclature guidelines to avoid misinterpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data on this compound’s stability?

Methodological Answer: Conduct sensitivity analysis on DFT parameters (e.g., basis sets, exchange-correlation functionals) and validate against experimental TGA/DSC data. Use error-margin frameworks to identify discrepancies in bond-length calculations. Publish raw datasets and computational workflows to enable peer validation .

Q. What strategies address reproducibility challenges in this compound-based catalysis studies?

Methodological Answer: Standardize reaction conditions (e.g., temperature, pressure, catalyst loading) across labs. Implement control experiments with alternative hydrides (e.g., borane, alumane) to isolate this compound-specific effects. Use multivariate statistical analysis to account for batch-to-batch variability in TlH₃ synthesis .

Q. How should researchers design experiments to investigate this compound’s potential in hydrogen storage systems?

Methodological Answer: Develop a comparative framework testing TlH₃ against benchmark hydrides (e.g., MgH₂, LaNi₅H₆) under cyclic adsorption-desorption conditions. Quantify hydrogen capacity loss over 100+ cycles using volumetric Sieverts apparatus. Include toxicity risk assessments in feasibility criteria .

Q. What interdisciplinary approaches enhance the study of this compound’s electronic interactions in hybrid materials?

Methodological Answer: Collaborate with materials science teams to integrate TlH₃ into metal-organic frameworks (MOFs). Use synchrotron-based X-ray absorption spectroscopy (XAS) to map electron transfer dynamics. Publish protocols for handling air-sensitive samples in cross-disciplinary workflows .

Data Analysis & Reporting Standards

Q. How to ethically report conflicting data on this compound’s environmental persistence?

Methodological Answer: Disclose all experimental variables (e.g., humidity, light exposure) in supplementary materials. Apply Cochrane Review principles: systematically aggregate data from ≥5 independent studies, assess bias via funnel plots, and highlight gaps in ecotoxicity databases .

Q. What statistical frameworks are appropriate for interpreting this compound’s reaction kinetics?

Methodological Answer: Use nonlinear regression models (e.g., Arrhenius, Eyring-Polanyi) to analyze rate constants. Report confidence intervals and effect sizes using Bayesian inference for small-sample studies. Share code repositories for custom algorithms .

Q. How to structure a this compound research paper to meet IUPAC and journal-specific guidelines?

Methodological Answer: Follow EASE Guidelines: Title must specify TlH₃’s experimental design (e.g., “Hydrogenation Kinetics of TlH₃: A High-Pressure Neutron Diffraction Study”). Tables should include raw crystallographic data (e.g., CIF files) and error margins. Cite recent (<5 years) reviews on hydride chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.